Structural Differentiation at N-1: Methyl vs. Benzyl Substitution on the 1,8-Naphthyridinone Core
The target compound bears an N-1 methyl group, whereas the closest commercially available structural analog (CAS 946251-24-7) bears an N-1 benzyl substituent . Published SAR studies on the 1,8-naphthyridin-2(1H)-one-3-carboxamide series demonstrate that the nature of the N-1 substituent directly modulates CB2 receptor binding affinity; for instance, N-1 substitution with a 4-chlorobutyl group (as in LV50) yields a CB2-selective agonist with anti-proliferative activity in Jurkat leukemia cells [1]. No published CB2 affinity or functional data exist comparing N-1 methyl vs. N-1 benzyl variants with an otherwise identical N-(3-methoxybenzyl) carboxamide side chain.
| Evidence Dimension | N-1 substituent identity (structural differentiation) |
|---|---|
| Target Compound Data | N-1 = methyl (–CH3) |
| Comparator Or Baseline | CAS 946251-24-7: N-1 = benzyl (–CH2–C6H5); LV50 (literature comparator): N-1 = 4-chlorobutyl |
| Quantified Difference | No quantitative comparative bioactivity data available for the target compound vs. N-1 benzyl analog |
| Conditions | Structure comparison only; no head-to-head assay data available for the target compound |
Why This Matters
Procurement decisions hinge on the fact that N-1 alkyl chain length and bulk have been shown in analogous 1,8-naphthyridine-3-carboxamides to alter CB2 binding affinity by orders of magnitude; substituting with the benzyl analog introduces a structurally untested variable for any given biological screen.
- [1] Malfitano AM, Laezza C, D'Alessandro A, et al. Effects on Immune Cells of a New 1,8-Naphthyridin-2-One Derivative and Its Analogues as Selective CB2 Agonists: Implications in Multiple Sclerosis. PLoS One. 2013;8(5):e62511. doi:10.1371/journal.pone.0062511 View Source
